CPTH6 Demonstrates Superior Growth Inhibition of Lung Cancer Stem-Like Cell Spheroids Compared to p300 Inhibitors and Structural Analogs
In patient-derived lung cancer stem-like cell (LCSC) spheroid models, CPTH6 exhibited greater potency in inhibiting spheroid growth compared to two structural analogs with higher p300 inhibitory activity and very poor pCAF inhibition, as well as the specific p300 inhibitor C646 [1]. The comparator compounds were less effective or only comparably potent to CPTH6 against spheroids while showing minimal effects on differentiated LCSC viability, establishing CPTH6's functional superiority in targeting the therapeutically relevant cancer stem cell compartment [1].
| Evidence Dimension | Growth inhibition potency on cancer stem-like cell spheroids |
|---|---|
| Target Compound Data | Greater growth inhibition of LCSC spheroids |
| Comparator Or Baseline | Two CPTH6 structural analogs (higher p300, poor pCAF inhibition) and C646 (p300-specific inhibitor, Ki = 400 nM) |
| Quantified Difference | CPTH6 more potent than p300-biased analogs and C646 in spheroid growth inhibition; comparators minimally affected differentiated LCSC viability |
| Conditions | Patient-derived lung cancer stem-like cell (LCSC) spheroid cultures |
Why This Matters
Demonstrates that Gcn5/pCAF inhibition with CPTH6 provides functional advantages over p300 inhibition in targeting cancer stem cells, a population implicated in therapy resistance and tumor relapse.
- [1] Di Martile M, Desideri M, De Luca T, et al. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells. Oncotarget. 2016;7(10):11332-11348. View Source
